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Cat. No.: B609026 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the in vivo use of MI-503, a

potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL)

interaction. The following protocols and data are intended to guide researchers in designing

and executing preclinical studies to evaluate the efficacy and pharmacodynamics of MI-503 in

various cancer models.

Introduction
MI-503 is an orally bioavailable small-molecule inhibitor that disrupts the critical interaction

between menin and MLL fusion proteins, which are key drivers in certain types of leukemias,

such as those with MLL rearrangements.[1][2] This interaction is essential for the leukemogenic

activity of MLL fusion proteins. By inhibiting this interaction, MI-503 has been shown to induce

differentiation and apoptosis in MLL-rearranged leukemia cells and demonstrates significant

anti-tumor activity in in vivo models.[1][3] This document provides detailed information on its

dosage, treatment schedules, and relevant experimental protocols based on published

preclinical studies.

Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies involving MI-503.
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Table 1: MI-503 Dosage and Administration in Murine Models

Animal
Model

Cancer
Type

MI-503
Dosage

Administr
ation
Route

Treatmen
t
Frequenc
y

Study
Duration

Referenc
e

BALB/c

nude mice

(MV4;11

xenograft)

MLL-

rearranged

Leukemia

60 mg/kg
Intraperiton

eal (i.p.)
Once daily 35-38 days [1][3]

BALB/c

nude mice

(MV4;11

xenograft)

MLL-

rearranged

Leukemia

30 mg/kg Oral (p.o.)
Not

specified

Pharmacok

inetic study
[1]

BALB/c

nude mice

(HepG2

xenograft)

Hepatocell

ular

Carcinoma

35 mg/kg
Intraperiton

eal (i.p.)
Once daily

Not

specified
[4]

BALB/c

nude mice

(Hep3B

xenograft)

Hepatocell

ular

Carcinoma

35 mg/kg
Intraperiton

eal (i.p.)
Once daily

Not

specified
[4]

ICR mice
Cholesteat

oma
50 µM

Topical

injection

Not

specified
14 days [5]

OMS mice
Hypergastri

nemia

Not

specified

Intraperiton

eal (i.p.)

Not

specified
1 month [6]

Table 2: Pharmacokinetic Properties of MI-503 in Mice
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Parameter Value
Administration
Route

Dosage Reference

Oral

Bioavailability
~75% Oral (p.o.)

30 mg/kg or 100

mg/kg
[1][7]

Peak Plasma

Concentration
High

Intravenous (i.v.)

& Oral (p.o.)

15 mg/kg (i.v.),

30 or 100 mg/kg

(p.o.)

[1]

Signaling Pathway and Experimental Workflow
Signaling Pathway of Menin-MLL Inhibition by MI-503
The diagram below illustrates the mechanism of action of MI-503. In MLL-rearranged

leukemias, the MLL fusion protein interacts with menin, leading to the trimethylation of histone

H3 at lysine 4 (H3K4me3) at target gene loci, such as HOXA9 and MEIS1. This results in

increased expression of these genes, which promotes leukemogenesis. MI-503 competitively

binds to menin, disrupting the menin-MLL interaction. This leads to a decrease in H3K4me3

levels at target promoters, resulting in the downregulation of oncogenic gene expression and

subsequent anti-leukemic effects.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://www.medchemexpress.com/MI-503.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://www.benchchem.com/product/b609026?utm_src=pdf-body
https://www.benchchem.com/product/b609026?utm_src=pdf-body
https://www.benchchem.com/product/b609026?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Nucleus

Therapeutic Intervention

Therapeutic Outcome

MLL Fusion Protein Menin
Interaction Target Gene Promoter

(e.g., HOXA9, MEIS1)
Recruitment

MI-503

Reduced H3K4me3

H3K4me3
H3K4 Trimethylation

Gene Expression
(Leukemogenesis)

Activation

Reduced Gene Expression
Leads to Anti-Leukemic Effects

(Differentiation, Apoptosis)
Results in

Click to download full resolution via product page

Caption: Mechanism of MI-503 in disrupting the Menin-MLL interaction.

Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of MI-503 in

a subcutaneous xenograft mouse model.
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Caption: Workflow for an in vivo xenograft study with MI-503.
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Experimental Protocols
Preparation of MI-503 for In Vivo Administration
Materials:

MI-503 powder

Dimethyl sulfoxide (DMSO)

PEG400 (Polyethylene glycol 400)

Phosphate-buffered saline (PBS) or Saline

Sterile, light-protected tubes

Vortex mixer

Sterile syringes and needles

Procedure for Intraperitoneal (i.p.) Injection Formulation:

Prepare a stock solution of MI-503 in DMSO.

For the final working solution, prepare a vehicle solution consisting of 25% DMSO, 25%

PEG400, and 50% PBS.[7]

Dissolve the MI-503 stock solution in the vehicle to achieve the desired final concentration

for dosing (e.g., for a 60 mg/kg dose in a 20g mouse, the concentration will depend on the

injection volume).

Ensure the solution is clear and homogenous. If precipitation occurs, gentle warming and

vortexing may be required.

Prepare fresh daily before administration and protect from light.

Procedure for Oral (p.o.) Gavage Formulation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b609026?utm_src=pdf-body
https://www.benchchem.com/product/b609026?utm_src=pdf-body
https://www.benchchem.com/product/b609026?utm_src=pdf-body
https://www.medchemexpress.com/MI-503.html
https://www.benchchem.com/product/b609026?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While specific oral formulations for MI-503 are mentioned to have high bioavailability,

detailed public protocols are less common.[1][7] A common approach for similar compounds

involves suspension in a vehicle like 0.5% methylcellulose with 0.1% Tween-80 in water.

Formulation development and testing are recommended.

In Vivo Xenograft Efficacy Study
Animal Model:

4-6 week old female BALB/c nude mice.[7]

Cell Line:

MV4;11 (human MLL-rearranged leukemia cell line).[7]

Procedure:

Cell Implantation: Subcutaneously inject 1 x 10⁷ MV4;11 cells in a mixture of serum-free

medium and Matrigel (1:1 ratio) into the flank of each mouse.[1]

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with

calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

Treatment Initiation: When tumors reach an average volume of approximately 100 mm³,

randomize the mice into treatment and control groups (n=6-9 per group).[3][4][7]

Drug Administration:

Treatment Group: Administer MI-503 (e.g., 60 mg/kg) via intraperitoneal injection once

daily.[1][3]

Control Group: Administer the vehicle solution using the same volume and route as the

treatment group.

Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body

weight is a key indicator of toxicity.[1]

Endpoint and Analysis:
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Euthanize the mice when tumors reach the predetermined endpoint size as per

institutional guidelines, or at the end of the study period (e.g., 35-38 days).[1][3]

Excise tumors and measure their final weight and volume.

Collect tissues (tumor, liver, kidney) for pharmacodynamic (e.g., qRT-PCR for HOXA9,

MEIS1 expression) and toxicity (e.g., H&E staining) analyses.[1]

Safety and Toxicity
Prolonged treatment with MI-503 at efficacious doses (e.g., 60 mg/kg daily for 38 days) has

been shown to be well-tolerated in mice, with no significant alterations in body weight or

morphological changes in the liver and kidney tissues.[1][8] Furthermore, studies have

indicated that MI-503 does not impair normal hematopoiesis in mice, suggesting a favorable

therapeutic window.[1] In studies involving combination with sorafenib, no substantial signs of

toxicity were observed.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for MI-503 In Vivo
Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609026#mi-503-dosage-and-treatment-schedule-for-
in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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